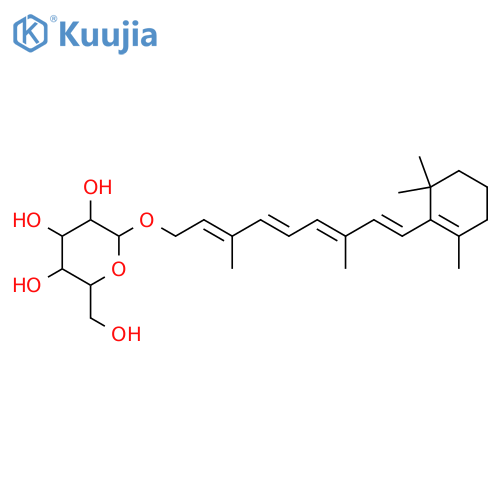Cas no 136778-12-6 (Retinyl glucoside)

Retinyl glucoside structure
商品名:Retinyl glucoside
CAS番号:136778-12-6
MF:C26H40O6
メガワット:448.592208862305
CID:2601824
Retinyl glucoside 化学的及び物理的性質
名前と識別子
-
- Retinyl glucoside
- Retinyl β-D-glucoside
-
- インチ: InChI=1S/C26H40O6/c1-17(11-12-20-19(3)10-7-14-26(20,4)5)8-6-9-18(2)13-15-31-25-24(30)23(29)22(28)21(16-27)32-25/h6,8-9,11-13,21-25,27-30H,7,10,14-16H2,1-5H3/b9-6+,12-11+,17-8+,18-13+/t21-,22-,23+,24-,25?/m1/s1
- InChIKey: CANKXEMSSRKEGQ-WOLROXRSSA-N
- ほほえんだ: CC1(C)C(/C=C/C(C)=C/C=C/C(C)=C/CO[C@H]2[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O2)=C(C)CCC1
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 8
Retinyl glucoside セキュリティ情報
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
Retinyl glucoside 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-A0058-25mg |
Retinyl glucoside |
136778-12-6 | 25mg |
¥6900 | 2023-02-17 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19326-50mg |
Retinyl glucoside |
136778-12-6 | 98% | 50mg |
¥7808.00 | 2023-09-09 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R882941-10mg |
Retinyl glucoside |
136778-12-6 | 98% | 10mg |
¥3,520.80 | 2022-01-13 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19326-5mg |
Retinyl glucoside |
136778-12-6 | 98% | 5mg |
¥2336.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19326-10mg |
Retinyl glucoside |
136778-12-6 | 98% | 10mg |
¥3096.00 | 2023-09-09 | |
| MedChemExpress | HY-A0058-5mg |
Retinyl glucoside |
136778-12-6 | 5mg |
¥2200 | 2023-02-17 | ||
| MedChemExpress | HY-A0058-50mg |
Retinyl glucoside |
136778-12-6 | 50mg |
¥11000 | 2023-02-17 | ||
| Crysdot LLC | CD31003723-100mg |
Retinyl glucoside |
136778-12-6 | 98+% | 100mg |
$1034 | 2024-07-18 | |
| MedChemExpress | HY-A0058-10mg |
Retinyl glucoside |
136778-12-6 | 10mg |
¥3500 | 2023-02-17 | ||
| Crysdot LLC | CD31003723-10mg |
Retinyl glucoside |
136778-12-6 | 98+% | 10mg |
$240 | 2024-07-18 |
Retinyl glucoside 関連文献
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
136778-12-6 (Retinyl glucoside) 関連製品
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
推奨される供給者
Amadis Chemical Company Limited
(CAS:136778-12-6)Retinyl glucoside

清らかである:99%
はかる:10mg
価格 ($):328.0